molecular formula C13H13F3N4O B2595051 2-(1-{[4-(trifluoromethoxy)phenyl]methyl}azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2415520-97-5

2-(1-{[4-(trifluoromethoxy)phenyl]methyl}azetidin-3-yl)-2H-1,2,3-triazole

Cat. No.: B2595051
CAS No.: 2415520-97-5
M. Wt: 298.269
InChI Key: GWLLXUCDGSFKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-{[4-(trifluoromethoxy)phenyl]methyl}azetidin-3-yl)-2H-1,2,3-triazole is a synthetic organic compound that features a unique combination of azetidine and triazole rings. The presence of the trifluoromethoxy group on the phenyl ring adds to its chemical stability and reactivity, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[4-(trifluoromethoxy)phenyl]methyl}azetidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the azetidine and triazole precursors. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[4-(trifluoromethoxy)phenyl]methyl}azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-{[4-(trifluoromethoxy)phenyl]methyl}azetidin-3-yl)-2H-1,2,3-triazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(1-{[4-(trifluoromethoxy)phenyl]methyl}azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1-{[4-(trifluoromethoxy)phenyl]methyl}azetidin-3-yl)-2H-1,2,3-triazole lies in its combination of the azetidine and triazole rings with the trifluoromethoxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-[[4-(trifluoromethoxy)phenyl]methyl]azetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O/c14-13(15,16)21-12-3-1-10(2-4-12)7-19-8-11(9-19)20-17-5-6-18-20/h1-6,11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLLXUCDGSFKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)OC(F)(F)F)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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